

The Pharmacological Profile of Cordycepin: A Technical Overview

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Compound of Interest		
Compound Name:	N6-Lauroyl Cordycepin-d23	
Cat. No.:	B15353771	Get Quote

Disclaimer: Information regarding the specific deuterated and N6-lauroyl modified derivative, **N6-Lauroyl Cordycepin-d23**, is not available in the public domain. This document provides a comprehensive overview of the pharmacological profile of its parent compound, Cordycepin (3'-deoxyadenosine).

Cordycepin, a naturally occurring adenosine analogue derived from the fungus Cordyceps, has garnered significant scientific interest for its diverse and potent pharmacological activities.[1][2] It is recognized for its potential therapeutic applications in a range of diseases, primarily attributed to its anti-cancer, anti-inflammatory, and immunomodulatory properties.[2][3] This guide synthesizes the current understanding of Cordycepin's pharmacological profile, mechanism of action, and experimental evaluation.

Quantitative Pharmacological Data

The biological activity of Cordycepin has been quantified across numerous studies. A summary of its inhibitory concentrations is provided below.

Parameter	Value	Cell Line/Context
Median IC50	135 μΜ	General cell survival and proliferation

Note: IC50 values for Cordycepin can be highly cell-type specific.



Mechanism of Action

Cordycepin exerts its biological effects through a multi-faceted mechanism of action, primarily by interfering with nucleic acid and protein synthesis and modulating key cellular signaling pathways.

One of the primary mechanisms of Cordycepin is its role as an adenosine analogue, which leads to the inhibition of protein synthesis.[1] At higher concentrations, Cordycepin has been shown to shut down the mTOR (mammalian target of rapamycin) signaling pathway.[2]

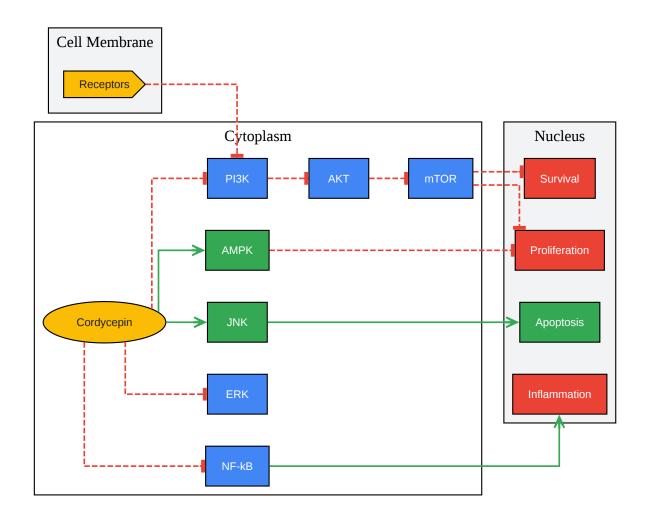
The anticancer effects of Cordycepin are attributed to its ability to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit angiogenesis (the formation of new blood vessels that supply tumors).[4] It can activate pro-apoptotic proteins like Bax and caspases, and modulate signaling pathways such as the JNK and NF-kB pathways.[4]

Furthermore, Cordycepin has been shown to consistently reduce signaling through the PI3K/mTOR/AKT and ERK pathways while activating AMPK.[5] This modulation of critical cellular signaling contributes to its broad therapeutic potential.

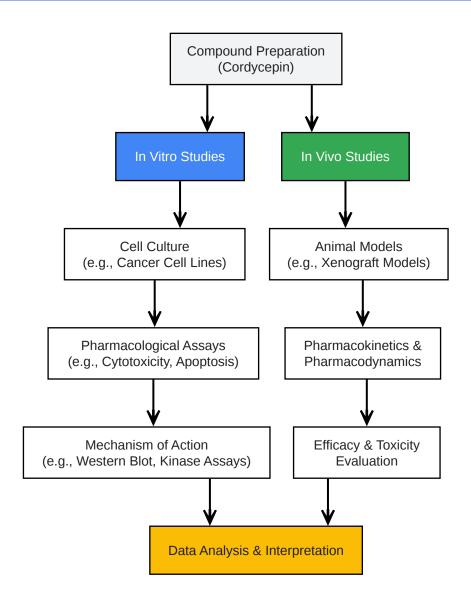
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by Cordycepin and a general workflow for its pharmacological evaluation.









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